molecular formula C14H19NO2 B1597887 Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one CAS No. 71592-43-3

Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one

カタログ番号 B1597887
CAS番号: 71592-43-3
分子量: 233.31 g/mol
InChIキー: HPYQDDXKEGCTGC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one, also known as gabapentin enacarbil, is a prodrug of gabapentin, which is used as an anticonvulsant and analgesic. Gabapentin enacarbil is a white crystalline powder that is soluble in water and ethanol. It is used to treat neuropathic pain, restless leg syndrome, and postherpetic neuralgia. The purpose of

作用機序

Gabapentin enacarbil is a prodrug of Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one, which is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA). Gabapentin enacarbil is converted to Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one in the body, which then binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This results in a decrease in the release of excitatory neurotransmitters, such as glutamate and substance P, and an increase in the release of inhibitory neurotransmitters, such as GABA. The net effect is a decrease in neuronal excitability and a reduction in pain perception.

生化学的および生理学的効果

Gabapentin enacarbil has been shown to have a number of biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which may contribute to its anxiolytic and anticonvulsant effects. In addition, Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one enacarbil has been shown to decrease the release of glutamate and substance P, which may contribute to its analgesic effects. Gabapentin enacarbil has also been shown to increase dopamine and serotonin levels in the brain, which may contribute to its potential use in the treatment of addiction and anxiety disorders.

実験室実験の利点と制限

Gabapentin enacarbil has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. It is also highly soluble in water and ethanol, which makes it easy to prepare solutions for experiments. However, there are also some limitations to its use in lab experiments. Gabapentin enacarbil is a prodrug that is converted to Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one in the body, which may complicate interpretation of results. In addition, Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one enacarbil has a relatively short half-life, which may require frequent dosing in experiments.

将来の方向性

There are several future directions for research on Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one enacarbil. One area of research is the development of new formulations and delivery methods to improve its pharmacokinetic properties. Another area of research is the investigation of its potential use in the treatment of other neurological and psychiatric disorders, such as depression and bipolar disorder. Finally, research is needed to better understand the mechanism of action of Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one enacarbil and to identify new targets for its therapeutic use.

科学的研究の応用

Gabapentin enacarbil has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to be effective in treating neuropathic pain, restless leg syndrome, and postherpetic neuralgia. In addition, Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one enacarbil has been investigated for its potential use in the treatment of alcohol dependence, cocaine addiction, and anxiety disorders. It has also been studied for its potential neuroprotective effects in animal models of stroke and traumatic brain injury.

特性

IUPAC Name

3-(3-methoxyphenyl)-1-methylazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-15-9-4-3-8-13(14(15)16)11-6-5-7-12(10-11)17-2/h5-7,10,13H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYQDDXKEGCTGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC(C1=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50992143
Record name 3-(3-Methoxyphenyl)-1-methylazepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50992143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727693
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one

CAS RN

71592-43-3
Record name Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71592-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071592433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-Methoxyphenyl)-1-methylazepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50992143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.751
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Diisopropylamine (152 g) in tetrahydrofuran (150 ml) was added over 30 minutes to 15% butyl lithium in hexane (641 g, 1.50 mole) under nitrogen at 20°-25° C. with cooling and the mixture stirred 30 minutes at room temperature. N-methylcaprolactam (63.6 g) in tetrahydrofuran (60 ml) was added over 5 minutes below 25° C. with cooling, the mixture was stirred for one hour at room temperature and then o-chloroanisole (71.3 g) was added over 20 minutes keeping the temperature below 30° C. The reaction mixture was stirred for two hours, water (2. l.) was added, the product was extracted into ethyl acetate (2×1 l.), the extracts were combined, washed with 2 N hydrochloric acid (1. l.) and water (500 ml) and evaporated under reduced pressure to give 27.1 g oil.
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
641 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
63.6 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
71.3 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name

Synthesis routes and methods II

Procedure details

A solution of butyl lithium (0.05 moles) in hexane (31.25 ml), was treated with 2,2,6,6-tetramethylpiperidine (8.5 ml), followed by THF (100 ml) under an inert atmosphere at 0° C. A solution of N-methylcaprolactam (6.25 ml, 50 mM) in THF (20 ml) was added, the mixture stirred for 30 minutes and treated with a solution of butyl lithium (0.05 mole) in hexane (31.25 ml). After 15 minutes, o-chloroanisole (6.2 ml) was added and the mixture stirred for fifteen hours at ambient temperature.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
31.25 mL
Type
solvent
Reaction Step One
Quantity
6.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.05 mol
Type
reactant
Reaction Step Three
Quantity
31.25 mL
Type
solvent
Reaction Step Three
Quantity
6.2 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A solution of butyl lithium (0.05 mole) in hexane (34.4 ml), was treated with 2,2,6,6-tetramethylpiperidine (9.3 ml) followed by dry THF (100 ml) under an inert atmosphere at 0° C. The mixture was treated with N-methylcaprolactam (6.9 ml, 55 mM) and stirred for 30 minutes. A solution of butyl lithium (0.05 mole) in hexane (34.4 ml) was added, the reaction mixture stirred 15 minutes then treated with o-chloroanisole (3.1 ml). After 30 minutes a solution of butyl lithium (0.05 moles) in hexane (31.25 ml) was added, the mixture stirred for 15 minutes and treated with o-chloroanisole (3.1 ml). After a further 30 minutes, the reaction was quenched with water (100 ml) and the solvents removed under reduced pressure. The residue was partitioned between 5 N HCl (100 ml) and toluene (250 ml). The organic phase was washed with brine, dried and the solvents removed under reduced pressure.
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Quantity
9.3 mL
Type
reactant
Reaction Step Two
Quantity
34.4 mL
Type
solvent
Reaction Step Two
Quantity
6.9 mL
Type
reactant
Reaction Step Three
Quantity
0.05 mol
Type
reactant
Reaction Step Four
Quantity
34.4 mL
Type
solvent
Reaction Step Four
Quantity
3.1 mL
Type
reactant
Reaction Step Five
Quantity
0.05 mol
Type
reactant
Reaction Step Six
Quantity
31.25 mL
Type
solvent
Reaction Step Six
Quantity
3.1 mL
Type
reactant
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

To 1.6 M n-BuLi in hexane (31.3 mL, 50 mmol) at 0° C. was added a solution of 2,2,6,6-tetramethyl piperidine (8.43 mL, 50 mmol) in anh. THF (100 mL) over 5 min. N-methylcaprolactam (6.41 mL, 50 mmol) in anhydrous THF (20 mL) was added. After stirring the reaction mixture for 10 min, a further portion of 1.6M n-BuLi in hexane (31.3 mL, 50 mmol) was added, the mixture was stirred for 10 min, and 2-chloroanisole (6.34 mL, 50 mmol) was added. After stirring for 30 min under Ar, the reaction was quenched with H2O, stirred for 30 min, concentrated in vacuo, diluted with EtOAc and washed with 5N HCl (100 mL) and brine. The organic layer was dried (MgSO4), concentrated and purified using SiO2 chromatography (10% EtOAc/CH2Cl2) to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
31.3 mL
Type
reactant
Reaction Step One
Quantity
8.43 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.41 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
31.3 mL
Type
reactant
Reaction Step Three
Quantity
6.34 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one (21.9 g) was dissolved in 2 M sodium hydroxide solution (100 ml) and dimethyl sulphate (18.3 g, 14.5 ml) added. The reaction mixture was stirred at room temperature for 10 minutes then seeded. The product crystallised after leaving at 0° C. for 3 hours. The product was filtered, washed with water and dried affording 16.99 g of title compound as off-white powder m.p. 73°-74° C., identical to that obtained in Example 2.
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one
Reactant of Route 2
Reactant of Route 2
Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one
Reactant of Route 3
Reactant of Route 3
Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one
Reactant of Route 4
Reactant of Route 4
Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one
Reactant of Route 5
Reactant of Route 5
Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one
Reactant of Route 6
Reactant of Route 6
Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。